molecular formula C8H8Br2 B059744 1,5-Dibromo-2,4-dimethylbenzene CAS No. 615-87-2

1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744
CAS No.: 615-87-2
M. Wt: 263.96 g/mol
InChI Key: SOYPUUFPUFRXRI-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-dimethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms and two methyl groups are substituted at the 1,5 and 2,4 positions, respectively. This compound is known for its white to almost white crystalline appearance and is used in various chemical applications.

Scientific Research Applications

1,5-Dibromo-2,4-dimethylbenzene is used in various scientific research applications:

Safety and Hazards

1,5-Dibromo-2,4-dimethylbenzene is classified as causing skin irritation (H315) and serious eye irritation (H319) . It may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,4-dimethylbenzene can be synthesized through the bromination of m-xylene. One method involves the use of tetrabutylammonium dichlorobromate and zinc dibromide in nitromethane at room temperature for 44 hours, yielding the desired compound . Another method uses bromine in tetrachloromethane with ferric chloride as a catalyst at temperatures ranging from 0 to 20°C .

Industrial Production Methods

Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-dimethylbenzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium amide in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Nucleophilic Substitution: Products include 1,5-dihydroxy-2,4-dimethylbenzene or 1,5-diamino-2,4-dimethylbenzene.

    Electrophilic Substitution: Products include 1,5-dibromo-2,4-dimethyl-3-nitrobenzene or 1,5-dibromo-2,4-dimethyl-3-sulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2,4-dimethylbenzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 2,4-Dibromo-1,3-dimethylbenzene

Uniqueness

1,5-Dibromo-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in substitution reactions and have distinct applications in research and industry .

Properties

IUPAC Name

1,5-dibromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPUUFPUFRXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347476
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-87-2
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2,4-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-2,4-dimethylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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